molecular formula C8H11NO2S B3385327 2-Butylthiazole-4-carboxylic acid CAS No. 62657-88-9

2-Butylthiazole-4-carboxylic acid

Cat. No. B3385327
CAS RN: 62657-88-9
M. Wt: 185.25 g/mol
InChI Key: HRCOEVSFYVJQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of BTCA consists of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms, attached to a butyl group and a carboxylic acid group. The structure is planar due to the sp2 hybridization of the carbon and oxygen in the carbonyl group and the nitrogen in the thiazole ring .


Chemical Reactions Analysis

Thiazoles, including BTCA, are known to undergo various chemical reactions. They can participate in donor-acceptor, nucleophilic, and oxidation reactions . The presence of the thiazole ring allows these compounds to exhibit diverse biological activities .

Scientific Research Applications

Medicinal Chemistry

Thiazolines and their derivatives hold significant importance in the field of medicinal chemistry due to their promising potential as pharmaceutical agents . They serve as critical scaffolds within numerous natural products, including curacin A, thiangazole, and mirabazole, and play a vital role in a wide array of physiological reactions .

Anti-HIV Activity

Their pharmacological versatility encompasses anti-HIV activities . Researchers have extensively explored and developed analogs of these compounds, uncovering compelling therapeutic properties .

Neurological Applications

Thiazoline-based compounds have shown potential in neurological applications . They have been studied for their effects on the nervous system and the synthesis of neurotransmitters, such as acetylcholine .

Anti-Cancer Activity

These compounds have also been studied for their anti-cancer activities . Their potential as anti-tumor agents has been explored, with some showing promising results .

Antibiotic Activities

Thiazoline-based compounds have been found to have antibiotic activities . They have been used in the development of new antibiotics, contributing to the fight against antibiotic-resistant bacteria .

Anti-Inflammatory Effects

These compounds have shown anti-inflammatory effects . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antioxidant Properties

Thiazoline-based compounds have been found to have antioxidant properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress .

Antimicrobial and Antifungal Activities

Thiazoles have been found to have diverse biological activities, including antimicrobial and antifungal activities . This makes them valuable in the development of new antimicrobial and antifungal drugs .

Future Directions

The development of compounds like BTCA could have significant implications in the field of medicinal chemistry. Thiazole derivatives have shown promise in various therapeutic roles . Future research could focus on exploring the potential of BTCA and similar compounds in drug development.

properties

IUPAC Name

2-butyl-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-2-3-4-7-9-6(5-12-7)8(10)11/h5H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCOEVSFYVJQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301299950
Record name 2-Butyl-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62657-88-9
Record name 2-Butyl-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62657-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared by the method of Carboxylic Acid 3, from step b using pentanamide (10 g) in place of 2-ethylbutanamide in step b. Yield 4.6 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Lithium hydroxide (5.00 g) was added to a stirred mixture of ethyl 2-butylthiazole-4-carboxylate (example 78, step f) (6.50 g) in THF (80 mL) and water (20 mL). After 16 h, concentrated hydrochloric acid (10 mL) was added and the solution concentrated to ˜40 mL. The reaction mixture was partitioned between ethyl acetate and brine. The aqueous layer was extracted three times with ethyl acetate. The combined organic layers were dried over magnesium sulphate, filtered and evaporated in vacuo to give the subtitled compound as an off white solid. Yield 4.6 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butylthiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Butylthiazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Butylthiazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Butylthiazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Butylthiazole-4-carboxylic acid
Reactant of Route 6
2-Butylthiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.